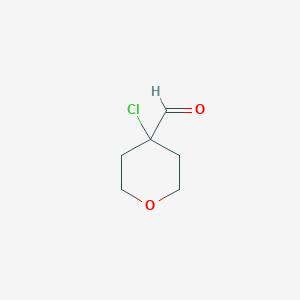

4-Chlorooxane-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorooxane-4-carbaldehyde is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of 4-Chlorooxane-4-carbaldehyde involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis

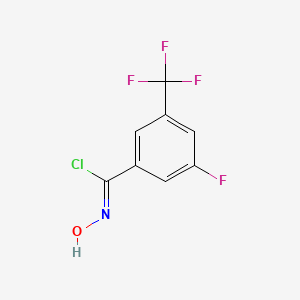

The molecular structure of 4-Chlorooxane-4-carbaldehyde is represented by the Inchi Code 1S/C6H9ClO2/c7-6 (5-8)1-3-9-4-2-6/h5H,1-4H2 . The molecular weight of this compound is 148.59 .Physical And Chemical Properties Analysis

4-Chlorooxane-4-carbaldehyde is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Chlorooxane-4-carbaldehyde and its related analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial for developing novel pharmaceuticals, agrochemicals, and materials with unique properties. For example, the synthesis of quinoline derivatives and their application in constructing fused or binary heterocyclic systems has been explored, demonstrating the compound's utility in creating complex molecular architectures with potential biological activity (Hamama et al., 2018).

Role in Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes, related to 4-Chlorooxane-4-carbaldehyde, have been highlighted for their dual reactivity, acting both as protected α-amino aldehydes and masked β-amino acids. Their application in stereocontrolled synthesis underscores their significance in preparing biologically relevant compounds, including amino acids, amino sugars, and complex natural products. This illustrates the compound's versatility in facilitating the synthesis of substances with precise stereochemical configurations, critical for pharmaceutical applications (Alcaide & Almendros, 2002).

Antimicrobial Activity

The synthesis and evaluation of Schiff’s bases of 4-Chloro-3-coumarin aldehyde have shown antimicrobial potential, indicating the role of 4-Chlorooxane-4-carbaldehyde and its derivatives in developing new antimicrobial agents. These studies contribute to the ongoing search for more effective and less resistance-prone antimicrobial compounds, addressing a critical need in medical science (Bairagi et al., 2009).

Application in Green Chemistry

The compound and its analogs have been utilized in green chemistry applications, such as Knoevenagel condensation reactions performed in an ionic liquid. This approach not only offers enhanced reaction efficiencies but also aligns with the principles of green chemistry by minimizing harmful solvent use and simplifying purification processes (Hangarge et al., 2002).

Optical Properties and Material Science

The optical properties of heterocyclic compounds derived from 4-Chlorooxane-4-carbaldehyde and its analogs have been studied, showing moderate to high fluorescence quantum yields. These findings are significant for developing novel materials for optoelectronic applications, including light-emitting diodes, lasers, and as invisible ink dyes, demonstrating the compound's potential in advanced material science (Bogza et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-chlorooxane-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIRYUOWUNGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorooxane-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763943.png)

![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2763946.png)

![5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)

![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)